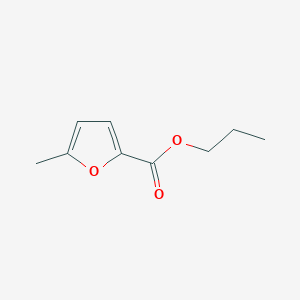
1H-tetrazole, 1-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 1-(1,1-dimethylethyl)- is a synthetic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, known for their high nitrogen content and stability under various conditions. Tetrazoles have significant applications in medicinal chemistry, materials science, and coordination chemistry .
Métodos De Preparación
The synthesis of 1H-tetrazole, 1-(1,1-dimethylethyl)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts. Various methods have been developed to optimize this synthesis:
Catalytic Reactions: Using catalysts like zinc salts, the reaction of sodium azide with nitriles can proceed efficiently in water.
Microwave-Assisted Synthesis: This method accelerates the reaction, allowing for the conversion of nitriles into tetrazoles in a shorter time frame.
Heterogeneous Catalysis: Utilizing catalysts such as silica-supported sodium hydrogen sulfate, the synthesis can be carried out under mild conditions.
Industrial production methods often employ these optimized synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
1H-Tetrazole, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers, releasing nitrogen oxides.
Reduction: Can be reduced under specific conditions, although less common.
Substitution: Undergoes substitution reactions with acidic materials, releasing heat and toxic gases.
Common reagents used in these reactions include sodium azide, zinc salts, and various catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 1-(1,1-dimethylethyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-tetrazole, 1-(1,1-dimethylethyl)- involves its ability to stabilize negative charges through delocalization. This property makes it an effective ligand in coordination chemistry and a versatile pharmacophore in medicinal chemistry . The compound interacts with molecular targets through its nitrogen atoms, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1H-Tetrazole, 1-(1,1-dimethylethyl)- can be compared with other tetrazole derivatives:
5-Substituted Tetrazoles: These compounds have similar stability and reactivity but differ in their specific substituents and applications.
1,5-Disubstituted Tetrazoles: These compounds have two substituents, offering different chemical properties and uses.
The uniqueness of 1H-tetrazole, 1-(1,1-dimethylethyl)- lies in its specific substituent, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
110840-25-0 |
|---|---|
Fórmula molecular |
C5H10N4 |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1-tert-butyltetrazole |
InChI |
InChI=1S/C5H10N4/c1-5(2,3)9-4-6-7-8-9/h4H,1-3H3 |
Clave InChI |
LIPNKVIYXXBICY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=NN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)



![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)


![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)



![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
